molecular formula C10H14O2 B14421250 Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate CAS No. 83766-83-0

Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate

Cat. No.: B14421250
CAS No.: 83766-83-0
M. Wt: 166.22 g/mol
InChI Key: YVWLGURSQWWKDH-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate group is introduced to the diene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the diene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The diene ring can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
  • 2,3-Dimethyl-cyclohexa-1,3-diene

Uniqueness

Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of two methyl groups on the diene ring and the ester functionality provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

83766-83-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h4,6-7H,5H2,1-3H3

InChI Key

YVWLGURSQWWKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=CC1)(C)C(=O)OC

Origin of Product

United States

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